molecular formula C7H10F3N3 B13542462 1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine

1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine

Cat. No.: B13542462
M. Wt: 193.17 g/mol
InChI Key: HODDUWAJBIMQCS-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a trifluorobutyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine typically involves the reaction of 4-amino-1H-pyrazole with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The trifluorobutyl group can be substituted with other functional groups using appropriate reagents under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4,4,4-Trifluorobutyl)benzene
  • Ethyl 4,4,4-trifluorobutyrate
  • 1-Bromo-4,4,4-trifluorobutane

Uniqueness

1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the trifluorobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1-(4,4,4-trifluorobutyl)pyrazol-4-amine

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)2-1-3-13-5-6(11)4-12-13/h4-5H,1-3,11H2

InChI Key

HODDUWAJBIMQCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCC(F)(F)F)N

Origin of Product

United States

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